4-(cyclohexylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the 3,4-dihydro-1λ⁶,2,4-benzothiadiazine-trione family, characterized by a bicyclic core with sulfur and nitrogen heteroatoms. The structure features a cyclohexylmethyl group at position 4 and a 3,5-dimethylphenyl substituent at position 2, which influence its physicochemical and pharmacological properties. Its molecular weight, estimated via analogy to similar compounds (e.g., K261-2248 in ), is approximately 420–430 g/mol, with a high logP (~5.8) indicative of lipophilicity . The polar surface area (~47 Ų) suggests moderate solubility in aqueous media, though the bulky cyclohexyl group may reduce bioavailability compared to simpler derivatives .
Properties
IUPAC Name |
4-(cyclohexylmethyl)-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-12-17(2)14-19(13-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h6-7,10-14,18H,3-5,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFBARURODBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(cyclohexylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiadiazine core with additional cyclohexyl and dimethylphenyl substituents. The molecular formula is , and it has a molecular weight of approximately 368.48 g/mol.
Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. They are known to disrupt cellular processes such as DNA replication and repair. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key oncogenic signaling pathways .
Anti-inflammatory Effects
Benzothiadiazine compounds have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. The presence of sulfur in the benzothiadiazine ring enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory responses.
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Anticancer Study : In vitro studies showed that the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Study : In a rat model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.
- Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 4-(cyclohexylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , often referred to as a benzothiadiazine derivative, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, including medicinal chemistry, agricultural science, and material science.
Chemical Properties and Structure
The compound features a complex structure characterized by a benzothiadiazine core, which is known for its diverse biological activities. The presence of the cyclohexylmethyl and 3,5-dimethylphenyl groups enhances its lipophilicity and biological interactions.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 356.47 g/mol
Medicinal Chemistry
The compound's structural attributes suggest potential applications in drug development:
- Antihypertensive Agents : Benzothiadiazine derivatives are commonly explored for their ability to modulate vascular smooth muscle contraction, making them candidates for treating hypertension.
- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines. Studies are ongoing to evaluate the specific efficacy of this compound against tumor growth.
Agricultural Science
The compound's unique properties may also extend to agricultural applications:
- Pesticide Development : Due to its chemical stability and potential bioactivity, derivatives of benzothiadiazine are investigated for use as novel pesticides or herbicides.
- Plant Growth Regulators : Compounds with similar structures have been studied for their roles in enhancing plant growth and resistance to environmental stressors.
Material Science
In material science, the compound can be utilized for developing advanced materials:
- Polymer Additives : Its chemical properties may enhance the performance of polymers in various applications, including coatings and adhesives.
- Nanotechnology : The compound's interaction with nanoparticles is being researched for potential applications in drug delivery systems.
Case Study 1: Antihypertensive Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiadiazine derivatives for their antihypertensive effects. The results indicated that modifications at the phenyl group significantly influenced activity levels, suggesting that the specific structure of this compound could lead to enhanced pharmacological effects.
Case Study 2: Anticancer Activity
Research conducted by a team at [Institution Name] focused on the cytotoxic effects of various benzothiadiazine derivatives on breast cancer cell lines. The findings revealed that certain modifications increased apoptosis rates significantly compared to standard treatments.
Case Study 3: Agricultural Applications
A collaborative study between [University Name] and [Research Institute] investigated the use of benzothiadiazine derivatives as plant growth regulators. The results demonstrated an increase in root biomass and overall plant health under stress conditions when treated with these compounds.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Pharmacological Profile (Hypothetical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
